Evidence Item 1: Comparative Systemic Toxicity: QX-314 vs. Lidocaine in a Mouse Model
In an in vivo study comparing systemic toxicity in mice, QX-314 demonstrated a significantly higher potency for both central nervous system (CNS) and cardiac toxicity than its parent compound, lidocaine. This directly contradicts the initial hypothesis that the quaternary derivative would be a safer alternative due to its poor membrane permeability [1].
| Evidence Dimension | Median Effective Dose for CNS Toxicity (ED50) |
|---|---|
| Target Compound Data | 10.7 mg/kg (95% CI: 9.1 to 12.3) |
| Comparator Or Baseline | Lidocaine: 19.5 mg/kg (95% CI: 17.7 to 21.3) |
| Quantified Difference | QX-314 is 1.8 times more potent (lower ED50 indicates higher toxicity). |
| Conditions | Adult CD-1 mice, intravenous administration, 'up-and-down' method for toxicity assessment. |
Why This Matters
This quantitative data demonstrates that QX-314 is not a safer systemic alternative to lidocaine, a critical consideration for procurement decisions for in vivo studies.
- [1] Cheung, Y. M., Tang, D. H. Y., MacLeod, B. A., Ries, C. R., & Schwarz, S. K. W. (2011). A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice. Canadian Journal of Anesthesia/Journal canadien d'anesthésie, 58(5), 443–450. View Source
